molecular formula C25H25N3O B4194286 3-METHYL-N-(2-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE

3-METHYL-N-(2-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE

Cat. No.: B4194286
M. Wt: 383.5 g/mol
InChI Key: YFQLSSZSSNZQFC-UHFFFAOYSA-N
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Description

3-METHYL-N-(2-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE is an organic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N-(2-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the reaction of the alkylated benzimidazole with 3-methylbenzoyl chloride to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-N-(2-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

3-METHYL-N-(2-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-METHYL-N-(2-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    2-methylbenzimidazole: A derivative with a methyl group at the 2-position.

    3-methylbenzamide: A simpler benzamide derivative.

Uniqueness

3-METHYL-N-(2-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-methyl-N-[2-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O/c1-18-8-7-11-20(16-18)25(29)26-15-14-24-27-22-12-5-6-13-23(22)28(24)17-21-10-4-3-9-19(21)2/h3-13,16H,14-15,17H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQLSSZSSNZQFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-METHYL-N-(2-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE
Reactant of Route 2
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3-METHYL-N-(2-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE
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3-METHYL-N-(2-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE
Reactant of Route 4
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3-METHYL-N-(2-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE
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3-METHYL-N-(2-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE
Reactant of Route 6
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3-METHYL-N-(2-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE

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